Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate
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Overview
Description
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with the molecular formula C22H19NO7 and a molecular weight of 409.39 g/mol This compound is characterized by its isoquinoline core, which is substituted with acetoxy, acetoxymethyl, and phenoxy groups
Preparation Methods
The synthesis of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Acetoxy and Acetoxymethyl Groups: The acetoxy and acetoxymethyl groups can be introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group on the isoquinoline ring.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The acetoxy and acetoxymethyl groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with enzymes or receptors. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:
Methyl 4-acetoxy-1-(acetoxymethyl)-7-methoxyisoquinoline-3-carboxylate: This compound has a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.
Methyl 4-acetoxy-1-(acetoxymethyl)-7-ethoxyisoquinoline-3-carboxylate: The ethoxy group can influence the compound’s solubility and pharmacokinetic properties.
Methyl 4-acetoxy-1-(acetoxymethyl)-7-butoxyisoquinoline-3-carboxylate: The butoxy group can lead to different steric and electronic effects compared to the phenoxy group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Biological Activity
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₈H₁₅NO₅
- Molecular Weight : 341.32 g/mol
- CAS Number : 1421312-34-6
This compound exhibits several mechanisms of action:
- Inhibition of Protein Kinases : Research indicates that isoquinoline derivatives can inhibit various protein kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and other pathological conditions .
- Antimicrobial Activity : Some isoquinoline derivatives are reported to possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro assays were conducted to assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, indicating its potential use in developing new antimicrobial therapies.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives. For instance, the addition of acetoxy groups has been shown to improve solubility and bioavailability, thereby increasing the efficacy of such compounds in therapeutic applications .
Properties
Molecular Formula |
C22H19NO7 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-acetyloxy-1-(acetyloxymethyl)-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H19NO7/c1-13(24)28-12-19-18-11-16(30-15-7-5-4-6-8-15)9-10-17(18)21(29-14(2)25)20(23-19)22(26)27-3/h4-11H,12H2,1-3H3 |
InChI Key |
KAICFPDYJUONAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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